

# Application Note: Quantification of Gefarnate in Pharmaceutical Tablets by HPLC-ELSD

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## Compound of Interest

Compound Name: Gefarnate

Cat. No.: B3028193

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## Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method coupled with an Evaporative Light Scattering Detector (ELSD) for the quantitative determination of **Gefarnate** in pharmaceutical tablet formulations. **Gefarnate**, a non-chromophoric terpenoid, is effectively quantified using this method, which offers significant advantages in terms of sensitivity and universality for compounds lacking a UV-absorbing moiety. The described protocol includes a comprehensive experimental procedure, method validation parameters, and a clear workflow, providing a complete solution for the quality control and analysis of **Gefarnate** in a pharmaceutical setting.

## Introduction

**Gefarnate**, a synthetic analogue of a naturally occurring terpenoid, is utilized for its cytoprotective and anti-ulcer properties. Due to its chemical structure, **Gefarnate** lacks a significant chromophore, making its quantification by conventional HPLC with UV detection challenging. An Evaporative Light Scattering Detector (ELSD) is an ideal alternative for such compounds. The ELSD is a mass-sensitive detector that is independent of the analyte's optical properties, making it a universal detector for non-volatile and semi-volatile compounds.<sup>[1][2]</sup> This method provides a specific, accurate, and precise means for the assay of **Gefarnate** in solid dosage forms.

## Experimental Protocol

### Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a binary pump, autosampler, column oven, and an ELSD was used.

Table 1: HPLC-ELSD Instrumental Parameters

Parameter	Setting
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient	70% B to 95% B over 10 minutes, hold at 95% B for 5 minutes, return to 70% B and equilibrate for 5 minutes
Flow Rate	1.0 mL/min
Column Temperature	40°C
Injection Volume	20 µL
ELSD	Agilent 1290 Infinity II ELSD or equivalent
Drift Tube Temp.	50°C
Nebulizer Temp.	30°C
Nitrogen Gas Pressure	3.5 bar

### Preparation of Solutions

- Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of **Gefarnate** reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to obtain concentrations ranging from 50 µg/mL to 500 µg/mL.
- Sample Preparation:
  - Weigh and finely powder not fewer than 20 tablets.
  - Accurately weigh a portion of the powder equivalent to 50 mg of **Gefarnate** and transfer it to a 50 mL volumetric flask.
  - Add approximately 30 mL of acetonitrile and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
  - Allow the solution to cool to room temperature and dilute to volume with acetonitrile.
  - Filter the solution through a 0.45 µm PTFE syringe filter, discarding the first few milliliters of the filtrate.
  - The filtered solution is now ready for injection.

## Method Validation Summary

The developed HPLC-ELSD method was validated according to ICH guidelines for specificity, linearity, precision, accuracy, and sensitivity.

### Specificity

The specificity of the method was evaluated by analyzing a placebo sample (containing all tablet excipients except **Gefarnate**) and a **Gefarnate** standard. The chromatograms showed no interference from the excipients at the retention time of **Gefarnate**.

### Linearity

The linearity of the detector response for **Gefarnate** was assessed by analyzing the working standard solutions at six concentration levels. The calibration curve was constructed by plotting the log of the peak area versus the log of the concentration.

Table 2: Linearity Data for **Gefarnate**

Concentration (µg/mL)	Log (Concentration)	Mean Peak Area	Log (Peak Area)
50	1.70	1584	3.20
100	2.00	3467	3.54
200	2.30	7516	3.88
300	2.48	11972	4.08
400	2.60	16825	4.23
500	2.70	21378	4.33
Correlation Coefficient (r <sup>2</sup> )	{0.9995}		

## Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies. Six replicate injections of the sample solution (300 µg/mL) were performed.

Table 3: Precision Data for **Gefarnate**

Parameter	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)
Peak Area	1.2%	1.8%
Retention Time	0.3%	0.5%

## Accuracy

The accuracy of the method was evaluated by a recovery study at three different concentration levels (80%, 100%, and 120% of the nominal sample concentration).

Table 4: Accuracy (Recovery) Data for **Gefarnate**

Spiked Level	Amount Added (µg/mL)	Amount Found (µg/mL)	Recovery (%)	Mean Recovery (%)
80%	240	237.6	99.0	99.2%
100%	300	298.5	99.5	
120%	360	357.1	99.2	

## Limits of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio.

Table 5: LOD and LOQ

Parameter	Value (µg/mL)
LOD	15
LOQ	50

## Experimental Workflow Diagram



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Caption: Workflow for the quantification of **Gefarnate** in tablets by HPLC-ELSD.

## Conclusion

The HPLC-ELSD method described in this application note is a suitable and reliable approach for the routine quality control analysis of **Gefarnate** in pharmaceutical tablets. The method is specific, linear, precise, and accurate over the studied concentration range. The use of ELSD overcomes the limitations of UV detection for non-chromophoric analytes like **Gefarnate**, providing a valuable tool for pharmaceutical analysis.

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## References

- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
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